

Biological activity of substituted pyridazine compounds

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Compound of Interest

Compound Name: 3-Chloro-4-methyl-6-phenylpyridazine

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An In-depth Technical Guide to the Biological Activities of Substituted Pyridazine Compounds

Introduction

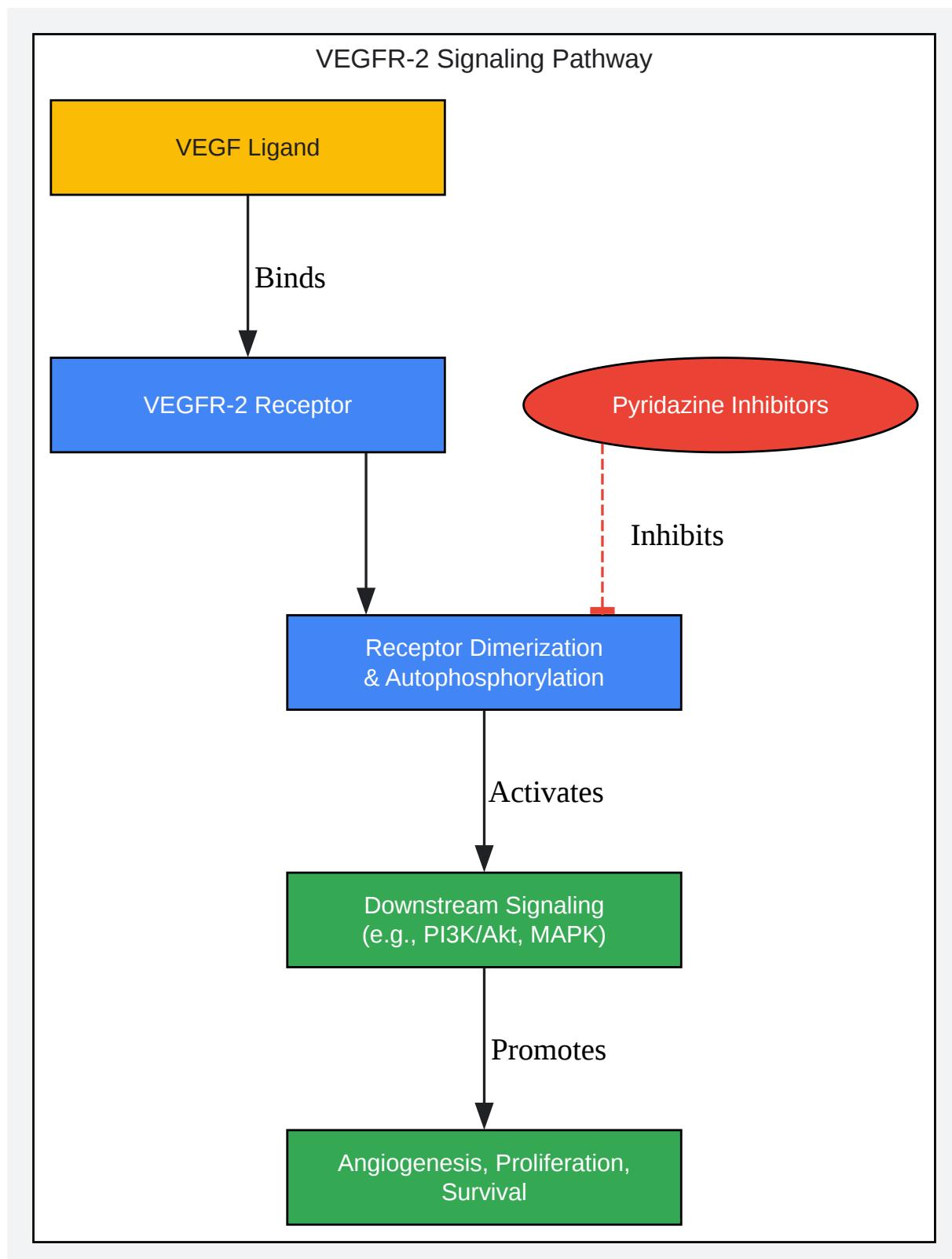
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.^{[1][2][3]} Its unique physicochemical properties, including its high π -deficiency and the ability of its nitrogen atoms to participate in hydrogen bonding and chelation, make it a versatile scaffold for the design of novel therapeutic agents.^[4] Substituted pyridazine and pyridazinone derivatives have been shown to possess a remarkably broad spectrum of biological activities, attracting significant interest from researchers in drug discovery and development.^{[5][6][7]} These activities include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant effects, among others.^{[1][3]} This guide provides a comprehensive technical overview of the key biological activities of substituted pyridazine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Pyridazine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and survival. Their efficacy against key oncogenic targets like VEGFR-2, EGFR, and Bcr-Abl highlights their potential as next-generation anticancer agents.^[6]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.^[2] Inhibition of the VEGFR-2 signaling pathway is a proven strategy in cancer therapy.^[8] Several pyridazine-based compounds have demonstrated potent VEGFR-2 inhibitory activity.^{[2][9]}



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Caption: Inhibition of the VEGFR-2 signaling cascade by substituted pyridazine compounds.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Pyridazine Derivatives

Compound ID	IC ₅₀ (nM)	Reference
18b	60.7	[2][9][10]
18c	107	[2][9]
8f	1300	[2][9]
15	1400	[2][9]
8c	1800	[2][9]
5b	>10000 (92.2% inhibition at 10 μ M)	[8]

| 6a | >10000 (91.5% inhibition at 10 μ M) | [8] |

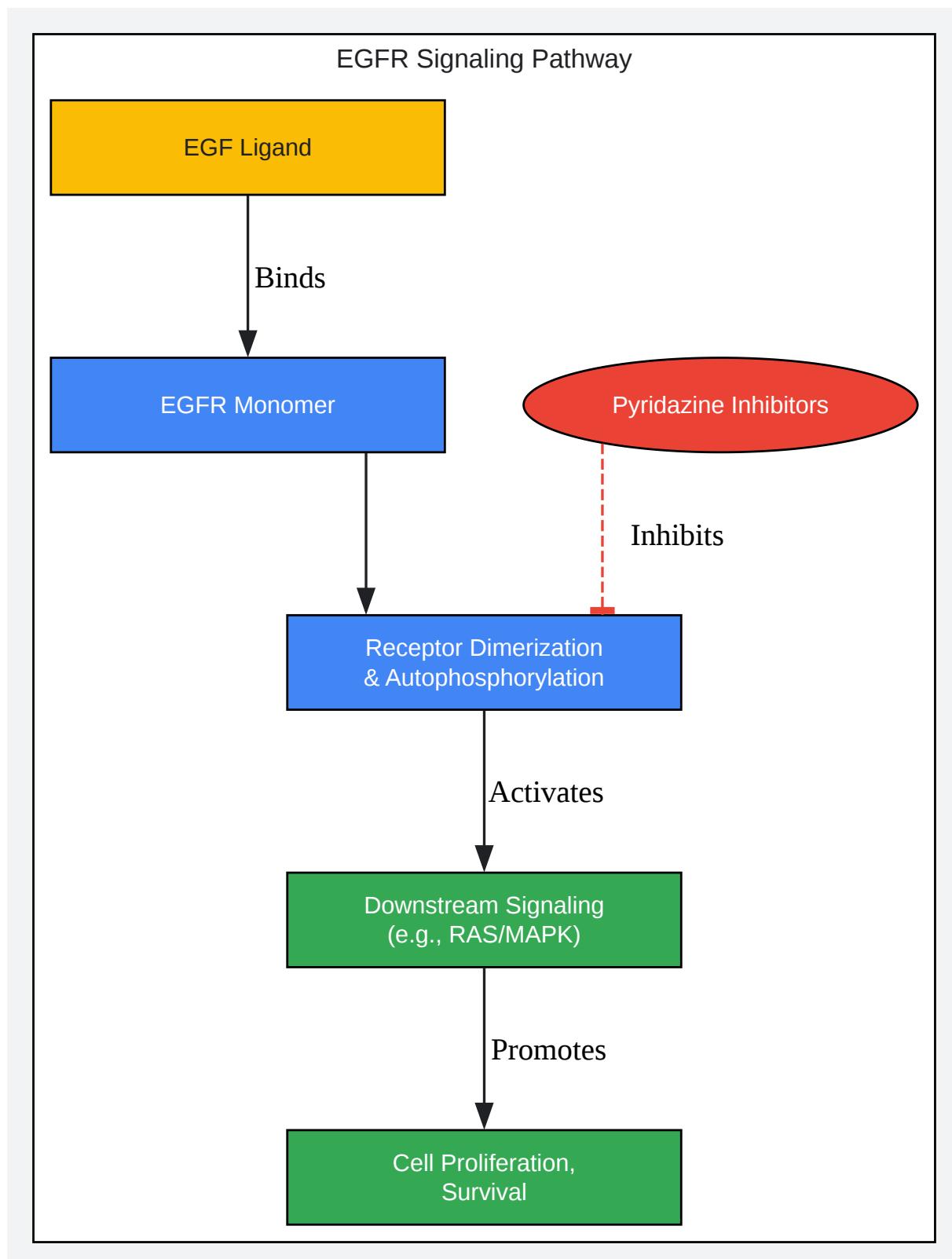
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 enzyme.

- Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compounds (dissolved in DMSO), positive control inhibitor (e.g., Sorafenib), 96-well plates, kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Procedure: a. Add 5 μ L of test compound solution (at various concentrations) or control to the wells of a 96-well plate. b. Add 20 μ L of a solution containing the VEGFR-2 enzyme and the substrate to each well. c. Initiate the kinase reaction by adding 25 μ L of ATP solution. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions. f. Measure the luminescence or fluorescence signal using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition

against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[\[8\]](#)

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways regulating cell proliferation and survival.[\[11\]](#) Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[\[11\]](#)[\[12\]](#) Novel pyridazine-pyrazoline hybrids have been synthesized and shown to be excellent EGFR inhibitors.[\[13\]](#)



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Caption: Mechanism of EGFR signaling inhibition by substituted pyridazine compounds.

Table 2: In Vitro EGFR Inhibitory Activity of Pyridazine-Pyrazoline Hybrids

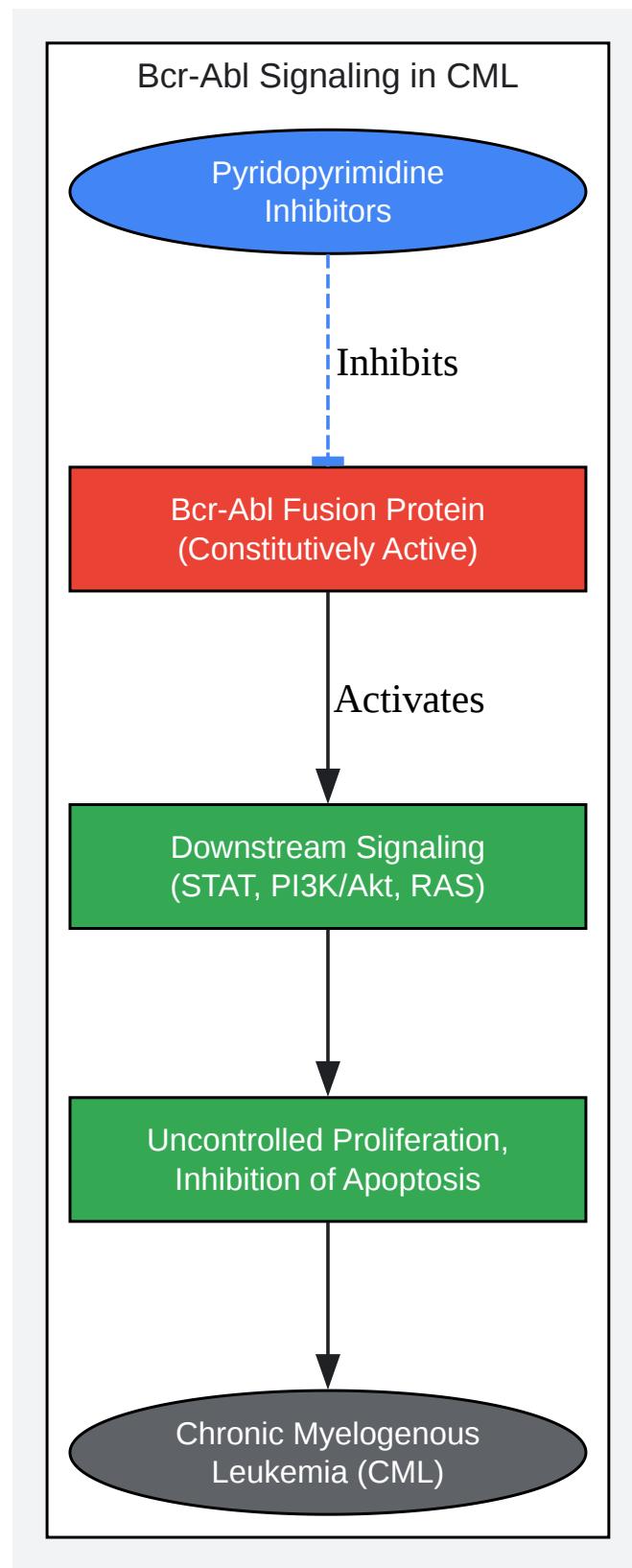
Compound ID	IC ₅₀ (μM)	Reference
IXn	0.65	[13]
IXg	0.75	[13]
IXb	0.82	[13]
IXI	0.84	[13]

| Erlotinib (Control) | 0.95 |[13] |

- EGFR Kinase Assay: The protocol is similar to the VEGFR-2 assay, substituting the VEGFR-2 enzyme and substrate with the EGFR enzyme and a suitable substrate. Erlotinib is used as a positive control.[13]
- Cell Cycle Analysis via Flow Cytometry: a. Cell Culture: Culture a relevant cancer cell line (e.g., UO-31 renal cancer) in appropriate media. b. Treatment: Seed cells in culture plates and treat with test compounds (e.g., IXg, IXn) at their IC₅₀ concentrations for a specified duration (e.g., 48 hours). c. Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at 4°C. d. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. e. Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on PI fluorescence intensity. An accumulation of cells in the G2/M phase suggests cell cycle arrest.[13]

Bcr-Abl Tyrosine Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in over 90% of chronic myelogenous leukemia (CML) cases.[14] While imatinib is a successful Bcr-Abl inhibitor, drug resistance is a significant clinical challenge.[15] Pyrido[2,3-d]pyrimidine derivatives, which are structurally related to pyridazines, have been identified as highly potent inhibitors of both wild-type and imatinib-resistant Bcr-Abl mutants.[15][16]



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Caption: Inhibition of the oncogenic Bcr-Abl kinase by pyridopyrimidine compounds.

Table 3: Bcr-Abl Dependent Cell Growth Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

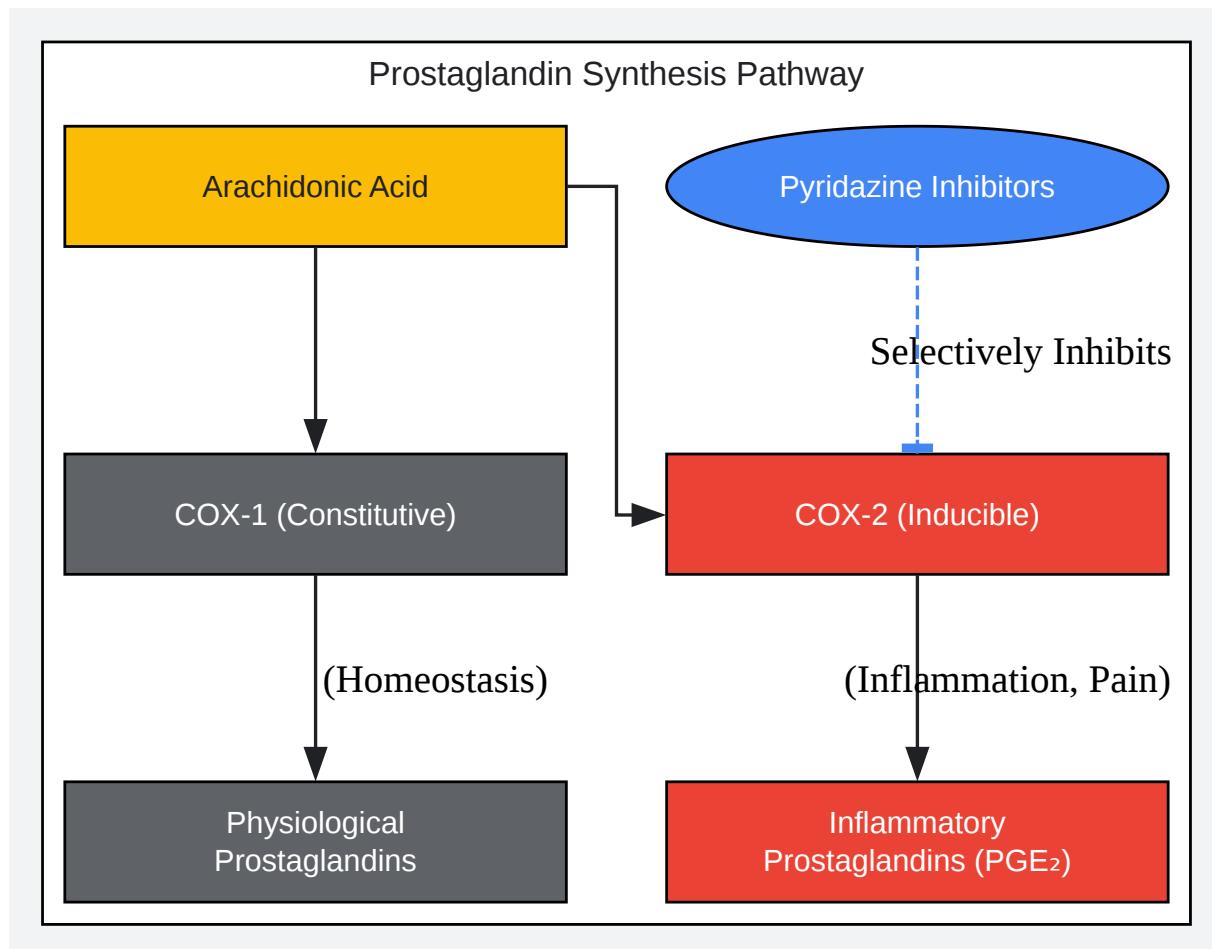
Compound ID	Target	IC ₅₀	Reference
PD166326	Bcr-Abl driven K562 cells	300 pM	[15]
PD166326	Abl Kinase (in vitro)	8 nM	[15]
PD173955	Bcr-Abl driven cells	2-35 nM	[16]

| PD173955 | Bcr-Abl Kinase (in vitro) | 1-2 nM | [\[16\]](#) |

- Cell Lines: Use a Bcr-Abl-dependent cell line (e.g., K562) and a control cell line that does not depend on Bcr-Abl for growth.
- Procedure: a. Seed cells in 96-well plates at a predetermined density. b. Add serial dilutions of the test compounds (e.g., PD166326) or a vehicle control (DMSO) to the wells. c. Incubate the plates for a period that allows for several cell divisions (e.g., 48-72 hours). d. Assess cell viability/proliferation using a suitable method, such as the MTT assay.
- MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. b. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ values.[\[16\]](#)

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and pain.[\[17\]](#) Pyridazine and pyridazinone derivatives have been developed as potent and selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[\[18\]](#)[\[19\]](#)[\[20\]](#)



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Caption: Selective inhibition of the COX-2 enzyme by pyridazine derivatives in the arachidonic acid cascade.

Table 4: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyridazine Derivatives

Compound ID	COX-1 IC ₅₀ (μ M)	COX-2 IC ₅₀ (μ M)	Selectivity Index (SI) (COX-1/COX-2)	Reference
6b	1.14	0.18	6.33	[20]
4c	>10	0.26	>38.46	[20]
4e	1.25	0.356	3.51	[18]
3d	1.54	0.425	3.62	[18]
3e	1.68	0.519	3.24	[18]
Celecoxib (Control)	1.10	0.35	3.14	[20]

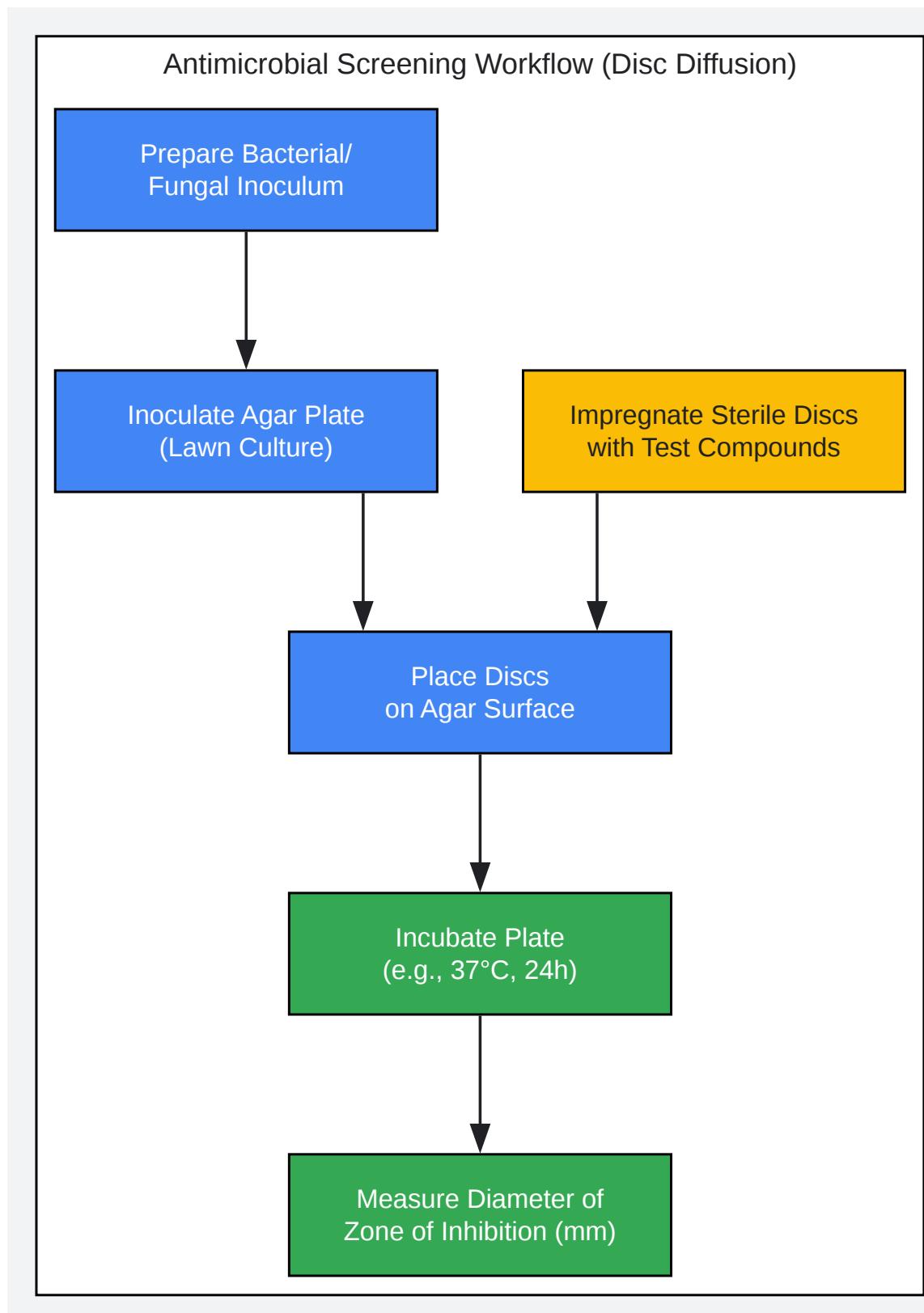
| Indomethacin (Control) | 0.45 | 0.90 | 0.50 |[\[20\]](#) |

This protocol describes a colorimetric or fluorometric method to assess the peroxidase activity of COX enzymes.

- Reagents and Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme cofactor, assay buffer (e.g., Tris-HCl), colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), test compounds, and reference inhibitors (Celecoxib, Indomethacin).
- Procedure: a. Pre-incubate the COX-1 or COX-2 enzyme with the heme cofactor in the assay buffer at room temperature. b. Add the test compound at various concentrations to the enzyme solution and incubate for a short period (e.g., 15 minutes) to allow for binding. c. Add the colorimetric probe (TMPD). d. Initiate the reaction by adding the substrate, arachidonic acid. e. Immediately monitor the change in absorbance (oxidation of TMPD) over time using a microplate reader at the appropriate wavelength (e.g., 590 nm).
- Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.[\[18\]](#)[\[20\]](#)

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have been investigated for their antibacterial and antifungal properties, with some compounds showing potent activity, particularly against Gram-negative bacteria.^[4]



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Caption: A typical experimental workflow for evaluating the antimicrobial activity of compounds.

Table 5: Antimicrobial Activity (MIC, $\mu\text{g/mL}$) of Selected Pyridazine Derivatives

Compound Class/ID	Escherichia coli	Pseudomonas aeruginosa	Staphylococcus aureus	Candida albicans	Reference
Chloro derivatives	0.892 - 3.744	0.892 - 3.744	N/A	N/A	
Compound 10h	N/A	N/A	16	N/A	[4]
Compound 8g	N/A	N/A	N/A	16	[4]
Compound IIIa	Excellent Activity*	No Activity	Good Activity	N/A	[21]
Chloramphenicol (Control)	2.019 - 8.078	2.019 - 8.078	N/A	N/A	
Fluconazole (Control)	N/A	N/A	N/A	Standard	[21]

*Note: Reference[21] reports qualitative activity; MIC values were not provided.

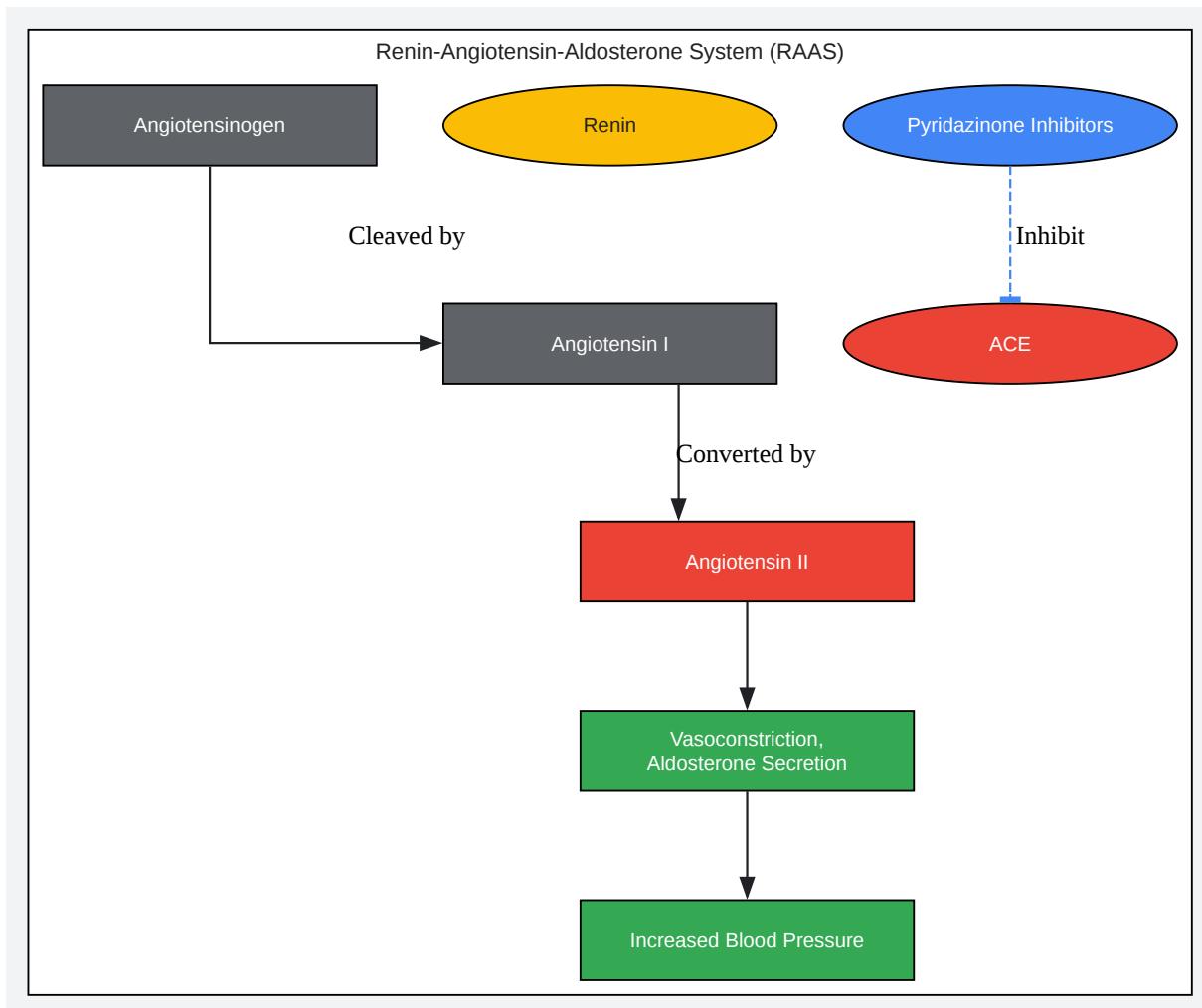
This method, also known as the Kirby-Bauer test, is a widely used qualitative screening method.[21]

- Media and Inoculum Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
- Procedure: a. Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate to create a lawn of microbial growth. b. Prepare sterile paper discs (6 mm in diameter). Impregnate the discs with a known concentration of the test compound (e.g., 50 $\mu\text{g}/\text{disc}$). c. Aseptically place the impregnated discs, along with positive control (e.g., Gentamycin) and negative control (solvent) discs, onto the surface of the inoculated agar plate. d. Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

- Data Analysis: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[\[21\]](#) For quantitative data, a broth microdilution assay is typically performed to determine the Minimum Inhibitory Concentration (MIC).

Antihypertensive Activity

Hypertension is a major risk factor for cardiovascular disease. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, and the Angiotensin-Converting Enzyme (ACE) is a key component of this system.[\[22\]](#) Pyridazine and pyridazinone derivatives have been synthesized and evaluated as antihypertensive agents, with some acting as ACE inhibitors.[\[22\]](#)[\[23\]](#)[\[24\]](#)



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Caption: The role of pyridazinone-based ACE inhibitors in the RAAS pathway.

Table 6: Antihypertensive Activity of Selected Pyridazine Derivatives

Compound ID	Mechanism/Assay	Result	Reference
7c	In vivo (SHR*)	4.9 times the activity of dihydralazine	[23]
6	In vitro ACE Inhibition	$IC_{50} = 5.78 \mu\text{g/mL}$	[22]
Lisinopril (Control)	In vitro ACE Inhibition	$IC_{50} = 0.85 \mu\text{g/mL}$	[22]

*SHR: Spontaneously Hypertensive Rats

This protocol is based on the use of a commercial colorimetric assay kit.[22]

- Principle: The assay measures the amount of 3-hydroxybutyric acid (3HB) generated by the action of ACE and a specific substrate (3-hydroxybutyrylglycyl-glycyl-glycine). The 3HB is quantified by a subsequent enzymatic reaction that leads to the formation of a colored product. The reduction in color in the presence of an inhibitor is proportional to its activity.
- Reagents and Materials: ACE Kit-WST (e.g., from Dojindo), test compounds, positive control (e.g., Lisinopril), 96-well microplate, microplate reader.
- Procedure: a. Add substrate buffer to each well of a 96-well plate. b. Add the test compound solution or control to the appropriate wells. c. Add enzyme working solution to all wells except the blank. d. Incubate the plate at 37°C for 60 minutes. e. Add indicator solution (containing enzymes and a WST formazan dye) and incubate at room temperature for 10 minutes. f. Stop the reaction by adding the stop solution.
- Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of ACE inhibition for each concentration of the test compound. Determine the IC_{50} value by plotting the percent inhibition against the log of the compound concentration.[22]

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